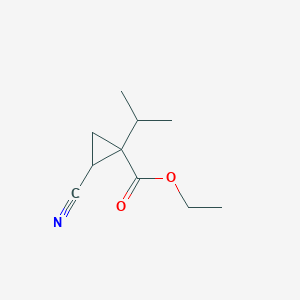

Ethyl 2-cyano-1-propan-2-ylcyclopropane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-cyano-1-propan-2-ylcyclopropane-1-carboxylate, also known as CPE, is a cyclic compound used in various scientific research applications. It is a versatile compound that has a wide range of applications in the field of chemistry, biology, and pharmacology.

Aplicaciones Científicas De Investigación

Photochemistry and Synthesis

- Ethyl 2-cyano-1-propan-2-ylcyclopropane-1-carboxylate is used in photochemical reactions to synthesize various chemical compounds. For instance, irradiation of this compound in ethanol can produce ethyl 6b-substituted 1-cyano-1,1a.2,6b-tetrahydrocycloprop[b]indole-2-carboxylates, which are useful in the synthesis of indole derivatives (Ikeda et al., 1977).

Chemical Intermediates

- The compound serves as a precursor or intermediate in various chemical reactions. In one study, it undergoes a thermal reaction to yield debrominated cyclized products, showcasing its role in facilitating complex chemical transformations (Fang et al., 2006).

Polymerization Processes

- Ethyl 2-cyano-1-propan-2-ylcyclopropane-1-carboxylate is utilized in polymerization processes. For example, it initiates the diradical polymerization of acrylonitrile, demonstrating its application in creating polymers with specific properties (Li et al., 1991).

Enzyme-Catalyzed Reactions

- The compound also finds application in enzymatically catalyzed reactions. In one case, it was oligomerized using horseradish peroxidase as a catalyst, illustrating its versatility in biochemical processes (Pang et al., 2003).

Stereospecific Reduction

- Research shows its involvement in the stereospecific reduction of certain compounds, indicating its importance in stereochemistry and the synthesis of stereoisomers (Domnin et al., 1985).

Novel Syntheses of Organic Compounds

- It is integral to novel syntheses of diverse organic compounds, including pyrrole derivatives. Its reactivity and versatility enable the creation of complex organic structures for various applications (Dawadi & Lugtenburg, 2011).

Propiedades

IUPAC Name |

ethyl 2-cyano-1-propan-2-ylcyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-4-13-9(12)10(7(2)3)5-8(10)6-11/h7-8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFMHOJUHVTGSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1C#N)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-1-propan-2-ylcyclopropane-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

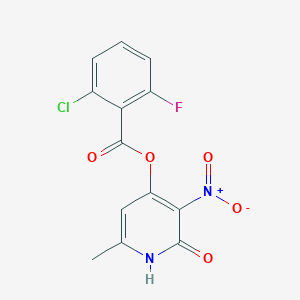

![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3011671.png)

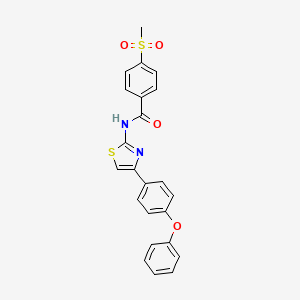

![N'-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B3011672.png)

![(2,2-Difluorospiro[2.2]pentan-1-yl)methanol](/img/structure/B3011675.png)

![Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B3011677.png)

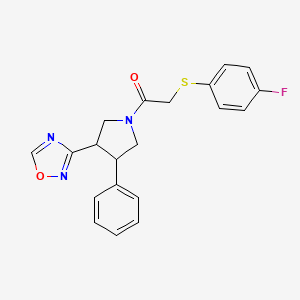

![N-(3-chloro-4-fluorophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3011694.png)